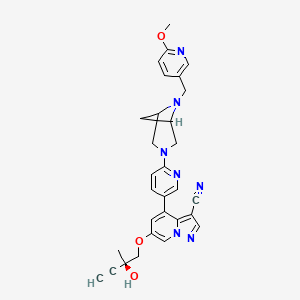
Resencatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resencatinib is a synthetic organic compound known for its role as a potent tyrosine kinase inhibitor. It specifically targets the RET receptor tyrosine kinase, which is implicated in the development of various cancers, including breast cancer, gastric cancer, bowel cancer, thyroid carcinomas, non-small cell lung cancer, and chronic myelomonocytic leukemia . The inhibition of the RET receptor is a validated anti-tumor mechanism, making this compound a promising candidate in cancer therapy.
Méthodes De Préparation
The synthetic routes for resencatinib involve multiple steps, including the formation of its bicyclic derivative. The preparation method is detailed in patent WO2020228756A1, which describes the use of specific reagents and conditions to achieve the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Resencatinib undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the alkyne group in this compound reacting with azide-containing molecules . Common reagents and conditions for this reaction include copper catalysts and appropriate solvents. The major products formed from these reactions are typically cycloaddition products, which can be used in further chemical modifications or biological studies.
Applications De Recherche Scientifique
Resencatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in click chemistry due to its alkyne group . In biology and medicine, this compound’s role as a RET receptor tyrosine kinase inhibitor makes it a valuable tool in cancer research and therapy. It has shown efficacy in treating non-small cell lung cancer and other RET-positive cancers . Additionally, this compound’s ability to inhibit specific molecular targets makes it a useful compound in studying cellular signaling pathways and cancer biology.
Mécanisme D'action
Resencatinib exerts its effects by inhibiting the RET receptor tyrosine kinase. The RET receptor is a proto-oncogene that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and tumor growth . By binding to the RET receptor, this compound prevents its activation and subsequent signaling through downstream pathways involved in cell proliferation, growth, differentiation, and survival . This inhibition effectively reduces tumor growth and progression in RET-positive cancers.
Comparaison Avec Des Composés Similaires
Resencatinib is unique among tyrosine kinase inhibitors due to its specific targeting of the RET receptor. Similar compounds include selpercatinib and pralsetinib, which are also RET inhibitors used in cancer therapy . this compound’s distinct chemical structure and binding properties may offer advantages in terms of efficacy and selectivity. Other similar compounds include vandetanib and cabozantinib, which target multiple tyrosine kinases but also inhibit RET . The uniqueness of this compound lies in its potent and selective inhibition of the RET receptor, making it a valuable addition to the arsenal of cancer therapeutics.
Propriétés
Numéro CAS |
2546117-79-5 |
|---|---|
Formule moléculaire |
C30H29N7O3 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1 |
Clé InChI |
WNPSOODWDSNATA-DPHZAUTASA-N |
SMILES isomérique |
C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
SMILES canonique |
CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
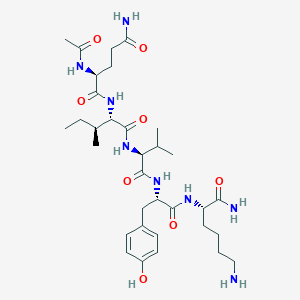
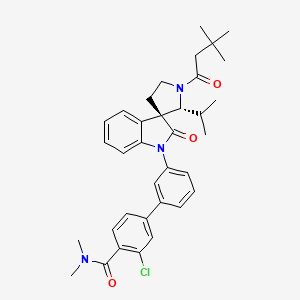




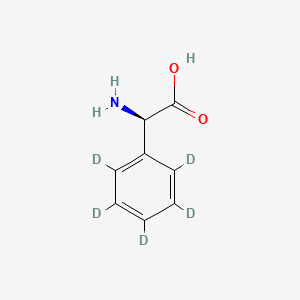

![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

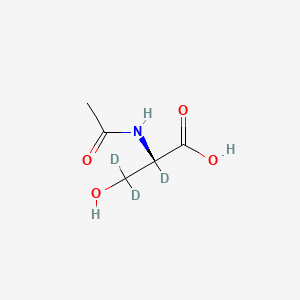
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
